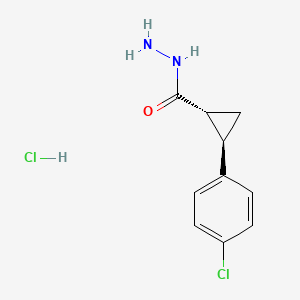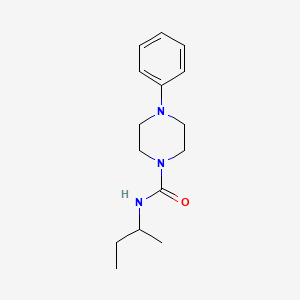![molecular formula C8H9ClN2O2 B2546665 2,3-ジヒドロ-1H-ピロロ[2,3-b]ピリジン-4-カルボン酸塩酸塩 CAS No. 2375259-96-2](/img/structure/B2546665.png)
2,3-ジヒドロ-1H-ピロロ[2,3-b]ピリジン-4-カルボン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and pain management.
科学的研究の応用
- 線維芽細胞成長因子受容体(FGFR)シグナル伝達経路の異常な活性化は、乳がん、肺がん、肝がんなどのいくつかの癌に関連しています .
- 2,3-ジヒドロ-1H-ピロロ[2,3-b]ピリジン-4-カルボン酸塩酸塩から誘導された化合物は、FGFR1、FGFR2、およびFGFR3に対して強力な阻害活性を示しています。 たとえば、化合物4hは、低分子量で有意なFGFR阻害活性を示し、さらなる最適化のための魅力的なリード化合物となっています .
- これらの阻害剤は、がん治療の有望な薬剤として期待されており、一部はすでに臨床試験段階にあります .
FGFR阻害によるがん治療
血糖値の低下
抗リーシュマニア活性
ドラッグデリバリーシステム
作用機序
Target of Action
The primary target of the compound 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these downstream effects .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
将来の方向性
1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential in cancer therapy, particularly in targeting FGFRs . This suggests that “2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride” could also have potential therapeutic applications, but more research would be needed to confirm this.
生化学分析
Biochemical Properties
It is known that similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against FGFR1, 2, and 3 . These interactions with enzymes and proteins play a crucial role in the compound’s biochemical reactions .
Cellular Effects
In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, these compounds have also significantly inhibited the migration and invasion of 4T1 cells . These findings suggest that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Similar compounds have been found to inhibit FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition is achieved through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid . This suggests that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride may have similar stability and long-term effects on cellular function.
Dosage Effects in Animal Models
In vivo studies on similar compounds have demonstrated inhibition in liver and spleen parasite burden in infected Balb/c mice . The effects varied with different dosages, suggesting that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride may have similar dosage-dependent effects in animal models.
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, suggesting that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride may be involved in similar metabolic pathways .
Transport and Distribution
Similar compounds have shown to interact with various transporters or binding proteins , suggesting that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride may have similar transport and distribution characteristics.
Subcellular Localization
Similar compounds have shown to interact with various cellular compartments or organelles , suggesting that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride may have similar subcellular localization.
特性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJGCRYFRNICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-7-methyl-4-oxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B2546583.png)


![[4-[5-Amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B2546588.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2546593.png)


![8-(4-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2546597.png)
![[2-(1-Adamantyl)ethoxy]acetic acid](/img/structure/B2546598.png)


